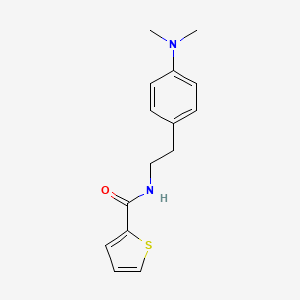
1-(2-Chloro-4-nitrophenyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloro-4-nitrophenyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid, also known as CNPYC, is a chemical compound that has been extensively studied in scientific research. CNPYC is a pyrazole derivative that has been found to have potential applications in various fields, including medicinal chemistry, pharmacology, and agricultural chemistry.
Mécanisme D'action
The mechanism of action of 1-(2-Chloro-4-nitrophenyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid involves the inhibition of certain enzymes, such as COX-2 and LOX. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. LOX is an enzyme that is involved in the production of leukotrienes, which are also mediators of inflammation. By inhibiting these enzymes, 1-(2-Chloro-4-nitrophenyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid may have anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects:
1-(2-Chloro-4-nitrophenyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins and leukotrienes, which are involved in inflammation. It has also been found to have anti-cancer effects, possibly by inhibiting the growth of cancer cells. Additionally, 1-(2-Chloro-4-nitrophenyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid has been found to have insecticidal activity, possibly by disrupting the nervous system of insects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2-Chloro-4-nitrophenyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid in lab experiments is its inhibitory activity against COX-2 and LOX, which makes it a useful tool for studying inflammation and cancer. However, one limitation is that 1-(2-Chloro-4-nitrophenyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid may have off-target effects, which could interfere with the interpretation of results. Additionally, 1-(2-Chloro-4-nitrophenyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid may have limited solubility in certain solvents, which could affect its bioavailability.
Orientations Futures
There are several future directions for the study of 1-(2-Chloro-4-nitrophenyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid. One direction is to further investigate its potential use as an anti-inflammatory and anti-cancer agent. Another direction is to study its insecticidal activity and potential use as an insecticide. Additionally, further studies could be conducted to investigate the structure-activity relationship of 1-(2-Chloro-4-nitrophenyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid and to develop more potent derivatives.
Méthodes De Synthèse
The synthesis of 1-(2-Chloro-4-nitrophenyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid involves the reaction of 2-chloro-4-nitrophenyl hydrazine with difluoromethyl pyrazole-4-carboxylic acid in the presence of a suitable catalyst. The resulting product is a yellow crystalline solid that can be purified by recrystallization.
Applications De Recherche Scientifique
1-(2-Chloro-4-nitrophenyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid has been studied for its potential applications in medicinal chemistry. It has been found to exhibit inhibitory activity against certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and cancer. 1-(2-Chloro-4-nitrophenyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid has also been studied for its potential use as an insecticide in agricultural chemistry.
Propriétés
IUPAC Name |
1-(2-chloro-4-nitrophenyl)-3-(difluoromethyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF2N3O4/c12-7-3-5(17(20)21)1-2-8(7)16-4-6(11(18)19)9(15-16)10(13)14/h1-4,10H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZJEVMAPOHYNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)N2C=C(C(=N2)C(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-1,2-oxazole-4-carboxylic acid](/img/structure/B2871615.png)
![4-butoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2871617.png)
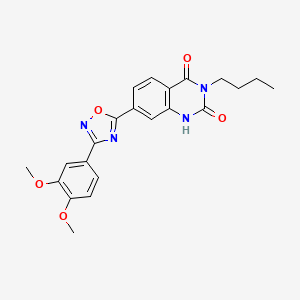
![(E)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-phenylprop-2-enamide](/img/structure/B2871623.png)
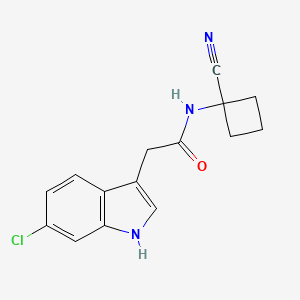
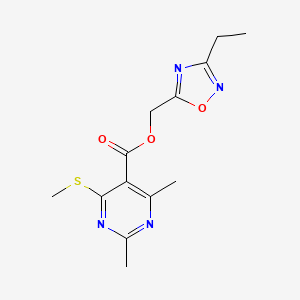
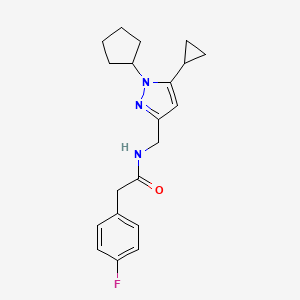
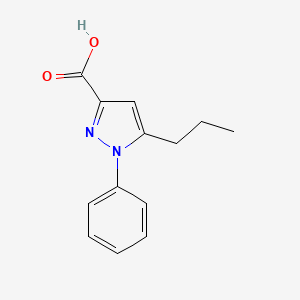

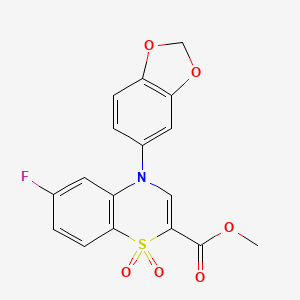
![1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(ethylsulfonyl)phenyl)ethanone](/img/structure/B2871633.png)
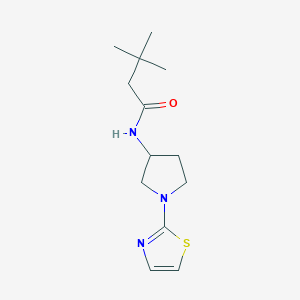
![N-[2-(Oxan-4-yl)propan-2-yl]prop-2-enamide](/img/structure/B2871635.png)
